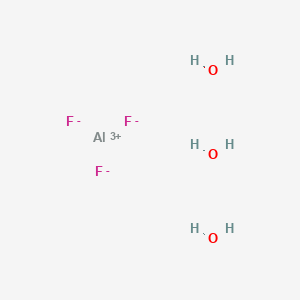

Aluminium trifluoride trihydrate

Cat. No. B083351

Key on ui cas rn:

15098-87-0

M. Wt: 101.992 g/mol

InChI Key: XTXFDUABTPNTFB-UHFFFAOYSA-K

Attention: For research use only. Not for human or veterinary use.

Patent

US06080210

Procedure details

A fluosilicic acid solution and aluminum hydroxide were reacted with each other in a molar ratio shown in Table 1, and the produced silica was separated by filtration to prepare a super-saturated solution of aluminum fluoride having a concentration of aluminum fluoride and a concentration of fluosilicic acid shown in Table 1. Aluminum fluoride particles having an average particle diameter of 78 μm (specific surface area of 36.8 m2 /kg) were added as seed crystals to this super-saturated solution of aluminum fluoride, the resulting solution was maintained at a temperature of 93° C., stirred at a rate of 1.5 m/sec for 5 hours, and aluminum fluoride was deposited on the surfaces of the seed crystals to grow seed crystal particles. After crystallization, the crystal particles were collected by filtration and dried at 105° C. for 3 hours to obtain aluminum fluoride trihydrate particles (AlF3 ·3H2O).

Name

fluosilicic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

fluosilicic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[FH:1].[FH:2].[F:3][Si](F)(F)F.[OH-:8].[Al+3:9].[OH-].[OH-].[F-:12].[Al+3].[F-].[F-]>>[OH2:8].[OH2:8].[OH2:8].[F-:3].[Al+3:9].[F-:1].[F-:3].[Al:9]([F:12])([F:2])[F:1] |f:0.1.2,3.4.5.6,7.8.9.10,11.12.13.14.15.16.17|

|

Inputs

Step One

|

Name

|

fluosilicic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

F.F.F[Si](F)(F)F

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Al+3].[OH-].[OH-]

|

Step Two

|

Name

|

fluosilicic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

F.F.F[Si](F)(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[Al+3].[F-].[F-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[Al+3].[F-].[F-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[Al+3].[F-].[F-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

93 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at a rate of 1.5 m/sec for 5 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the produced silica was separated by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare a super-saturated solution of aluminum fluoride having a concentration of aluminum fluoride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After crystallization

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the crystal particles were collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 105° C. for 3 hours

|

|

Duration

|

3 h

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.O.O.[F-].[Al+3].[F-].[F-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Al](F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06080210

Procedure details

A fluosilicic acid solution and aluminum hydroxide were reacted with each other in a molar ratio shown in Table 1, and the produced silica was separated by filtration to prepare a super-saturated solution of aluminum fluoride having a concentration of aluminum fluoride and a concentration of fluosilicic acid shown in Table 1. Aluminum fluoride particles having an average particle diameter of 78 μm (specific surface area of 36.8 m2 /kg) were added as seed crystals to this super-saturated solution of aluminum fluoride, the resulting solution was maintained at a temperature of 93° C., stirred at a rate of 1.5 m/sec for 5 hours, and aluminum fluoride was deposited on the surfaces of the seed crystals to grow seed crystal particles. After crystallization, the crystal particles were collected by filtration and dried at 105° C. for 3 hours to obtain aluminum fluoride trihydrate particles (AlF3 ·3H2O).

Name

fluosilicic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

fluosilicic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

aluminum fluoride trihydrate

Name

AlF3

Identifiers

|

REACTION_CXSMILES

|

[FH:1].[FH:2].[F:3][Si](F)(F)F.[OH-:8].[Al+3:9].[OH-].[OH-].[F-:12].[Al+3].[F-].[F-]>>[OH2:8].[OH2:8].[OH2:8].[F-:3].[Al+3:9].[F-:1].[F-:3].[Al:9]([F:12])([F:2])[F:1] |f:0.1.2,3.4.5.6,7.8.9.10,11.12.13.14.15.16.17|

|

Inputs

Step One

|

Name

|

fluosilicic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

F.F.F[Si](F)(F)F

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Al+3].[OH-].[OH-]

|

Step Two

|

Name

|

fluosilicic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

F.F.F[Si](F)(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[Al+3].[F-].[F-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[Al+3].[F-].[F-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[Al+3].[F-].[F-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

93 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at a rate of 1.5 m/sec for 5 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the produced silica was separated by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare a super-saturated solution of aluminum fluoride having a concentration of aluminum fluoride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After crystallization

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the crystal particles were collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 105° C. for 3 hours

|

|

Duration

|

3 h

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

aluminum fluoride trihydrate

|

|

Type

|

product

|

|

Smiles

|

O.O.O.[F-].[Al+3].[F-].[F-]

|

|

Name

|

AlF3

|

|

Type

|

product

|

|

Smiles

|

[Al](F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |